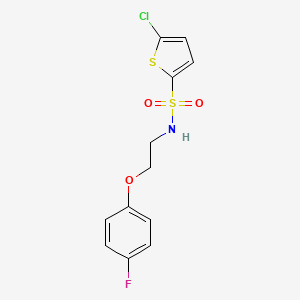

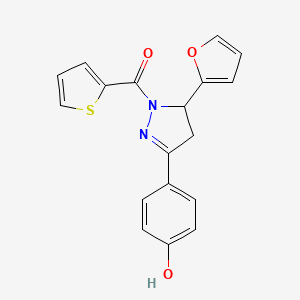

5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that thiophene derivatives are a significant class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry2.

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest for many researchers. Various strategies have been developed for the synthesis of thiophene derivatives, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis3. However, the specific synthesis process for “5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide” is not readily available in the resources I have.Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. However, the specific molecular structure of “5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide” is not available in the resources I have.Chemical Reactions Analysis

The chemical reactions involving “5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide” are not explicitly mentioned in the resources I have. However, thiophene derivatives are known to undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C-bond-formations4.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. However, the specific physical and chemical properties of “5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide” are not available in the resources I have.Scientific Research Applications

Synthesis and Cytotoxicity Studies

5-Chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide is involved in the synthesis of various sulfonamide derivatives. One study explored the reaction of thiophene sulfonamides with selenium(IV) chloride, producing compounds tested for cytotoxicity against several cancer cell lines (Arsenyan, Rubina, & Domracheva, 2016).

Pharmacological Applications

In pharmacological research, derivatives of thiophene sulfonamides have been studied for various applications. For instance, a series of thiophene sulfonamides showed cerebrovasodilatation effects and anticonvulsant activities, indicating their potential use in neurological disorders (Barnish, Cross, Dickinson, Parry, & Randall, 1981). Additionally, compounds like 5-[[(methoxyethyl)[(methoxyethyl)ethyl] amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide hydrochloride have been evaluated for topical ocular hypotensive activity in glaucoma models (Prugh, Hartman, Mallorga, Mckeever, Michelson, Murcko, Schwam, Smith, Sondey, & Springer, 1991).

Material Science and Chemistry

In the field of material science and chemistry, the synthesis and properties of thiophene sulfonamides have been investigated. For example, a study on polymorphism in aromatic sulfonamides with fluorine groups revealed insights into the effect of fluorine in polymorphism (Terada, Katagiri, Masu, Danjo, Sei, Kawahata, Tominaga, Yamaguchi, & Azumaya, 2012).

Antibacterial and Antitubercular Agents

Research has also been conducted on thiophene sulfonamides as potential antibacterial and antitubercular agents. A study synthesized benzene sulfonamide pyrazole oxadiazole derivatives and evaluated them for antimicrobial and antitubercular activities (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

Therapeutic Agents and Drug Discovery

Thiophene sulfonamides have also been synthesized for potential therapeutic applications. A study discussed the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, highlighting their potential in drug discovery (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Safety And Hazards

Future Directions

Thiophene derivatives have shown promising applications in medicinal chemistry, and further research into their synthesis, properties, and potential uses could lead to the development of new therapeutic agents2. However, the specific future directions for “5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide” are not available in the resources I have.

Please note that this analysis is based on the available resources and may not be exhaustive. For a more comprehensive analysis, it would be beneficial to consult scientific literature or experts in the field.

properties

IUPAC Name |

5-chloro-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFNO3S2/c13-11-5-6-12(19-11)20(16,17)15-7-8-18-10-3-1-9(14)2-4-10/h1-6,15H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMFOQZCAYTCQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCNS(=O)(=O)C2=CC=C(S2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]isoxazol-3-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2658823.png)

![N-(5-chloro-2-methylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2658826.png)

![3-[(3,4-dichlorobenzyl)sulfonyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide](/img/structure/B2658835.png)

![3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2658844.png)